Cas no 227305-69-3 ((2,3-dihydro-1-benzofuran-5-yl)boronic acid)

(2,3-Dihydro-1-benzofuran-5-yl)boronic acid is a boronic acid derivative featuring a dihydrobenzofuran scaffold, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its boronic acid functional group enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex biaryl and heteroaryl structures. The dihydrobenzofuran core contributes to enhanced stability and potential pharmacological relevance, often found in bioactive molecules. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and materials science due to its compatibility with diverse reaction conditions and its role in forming carbon-carbon bonds. High purity and consistent reactivity make it a reliable choice for research and industrial applications.
(2,3-dihydro-1-benzofuran-5-yl)boronic acid structure
227305-69-3 structure
商品名:(2,3-dihydro-1-benzofuran-5-yl)boronic acid
CAS番号:227305-69-3
MF:C8H9BO3
メガワット:163.9663
MDL:MFCD02681979
CID:253205
PubChem ID:253662253

(2,3-dihydro-1-benzofuran-5-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • 2,3-Dihydrobenzofuran-5-boronic acid
    • 2,3-Dihydrobenzo[b]furan-5-boronic acid
    • 2,3-Dihydrobenzofuran-5-boronic Acid (contains varying amounts of Anhydride)
    • Boronic acid,B-(2,3-dihydro-5-benzofuranyl)-
    • 2,3-dihydro-1-benzofuran-5-ylboronicacid
    • 2,3-dihydro-1-benzofuran-5-ylboronic acid
    • 2,3-dihydrobenzofuran-5-ylboronic Acid
    • (2,3-dihydrobenzofuran-5-yl)boronic acid
    • Boronic acid, (2,3-dihydro-5-benzofuranyl)-
    • 2,3-DIHYDROBENZOFURAN-5-YL-5-BORONIC ACID
    • (2,3-dihydro-1-benzofuran-5-yl)boronic acid
    • PubChem7848
    • zlchem 1108
    • 2,3-DIHYDROBENZOFURAN-5-BORONICACID
    • 23-DIHYDROBENZOFURAN-5-BORONIC ACID
    • 2,3-dihydro-1-benzofuran-5-yl-boronic acid
    • AB12166
    • A816328
    • Z381541086
    • 2,3-dihydrobenzofuran-5-boronic acid, AldrichCPR
    • MFCD02681979
    • FT-0609658
    • DTXSID80945405
    • AKOS004116211
    • CS-W016099
    • 2 pound not3-dihydro-1-benzofuran-5-ylboronicacid
    • SY045142
    • 2,3-dihydro-benzofuran-5-ylboronic acid
    • 227305-69-3
    • AM20060461
    • D4711
    • EN300-69520
    • SCHEMBL8895
    • BL009681
    • DS-10954
    • J-500566
    • 2,3dihydrobenzo[b]furan-5-boronic acid
    • NCGC00249551-01
    • ZIXLJHSFAMVHPC-UHFFFAOYSA-N
    • DB-045977
    • MDL: MFCD02681979
    • インチ: 1S/C8H9BO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5,10-11H,3-4H2
    • InChIKey: ZIXLJHSFAMVHPC-UHFFFAOYSA-N
    • ほほえんだ: O1C2C([H])=C([H])C(B(O[H])O[H])=C([H])C=2C([H])([H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 164.06400
  • どういたいしつりょう: 164.0644743g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7

じっけんとくせい

  • 密度みつど: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 240°C(lit.)
  • ふってん: 358.4°C at 760 mmHg
  • ようかいど: 微溶性(2.6 g/l)(25ºC)、
  • すいようせい: Slightly Soluble in water(2.6 g/L) (25°C).
  • PSA: 49.69000
  • LogP: -0.69870

(2,3-dihydro-1-benzofuran-5-yl)boronic acid セキュリティ情報

(2,3-dihydro-1-benzofuran-5-yl)boronic acid 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(2,3-dihydro-1-benzofuran-5-yl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-69520-0.1g
(2,3-dihydro-1-benzofuran-5-yl)boronic acid
227305-69-3 95%
0.1g
$19.0 2023-02-13
Enamine
EN300-69520-0.25g
(2,3-dihydro-1-benzofuran-5-yl)boronic acid
227305-69-3 95%
0.25g
$19.0 2023-02-13
Ambeed
A137520-5g
2,3-Dihydrobenzofuran-5-boronic acid
227305-69-3 96%
5g
$53.0 2025-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTSX0058-5G
(2,3-dihydro-1-benzofuran-5-yl)boronic acid
227305-69-3 97%
5g
¥ 706.00 2023-04-07
Enamine
EN300-69520-1.0g
(2,3-dihydro-1-benzofuran-5-yl)boronic acid
227305-69-3 95%
1.0g
$23.0 2023-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTSX0058-10G
(2,3-dihydro-1-benzofuran-5-yl)boronic acid
227305-69-3 97%
10g
¥ 1,016.00 2023-04-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027524-5g
0,97%
227305-69-3 97%
5g
¥829 2024-05-24
abcr
AB468646-5 g
2,3-Dihydrobenzofuran-5-yl-5-boronic acid; min. 95%
227305-69-3
5g
€215.40 2023-04-21
Apollo Scientific
OR10449-5g
2,3-Dihydrobenzo[b]furan-5-boronic acid
227305-69-3 96%
5g
£100.00 2023-09-02
Chemenu
CM111745-5g
2,3-dihydrobenzofuran-5-yl-5-boronic acid
227305-69-3 95%+
5g
$95 2024-07-28

(2,3-dihydro-1-benzofuran-5-yl)boronic acid 合成方法

(2,3-dihydro-1-benzofuran-5-yl)boronic acid 関連文献

(2,3-dihydro-1-benzofuran-5-yl)boronic acidに関する追加情報

Introduction to (2,3-dihydro-1-benzofuran-5-yl)boronic Acid (CAS No. 227305-69-3)

(2,3-dihydro-1-benzofuran-5-yl)boronic acid, identified by its Chemical Abstracts Service (CAS) number 227305-69-3, is a significant compound in the field of organic synthesis and pharmaceutical research. This boronic acid derivative is particularly valued for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. The compound's structure, featuring a benzofuran core appended with a boronic acid functional group, makes it an attractive intermediate for the construction of complex molecular architectures.

The< strong>benzofuran moiety is a versatile pharmacophore found in numerous natural products and bioactive molecules. Its aromatic system and heterocyclic nature contribute to its broad biological activity, making it a recurring motif in drug discovery efforts. The boronic acid component, on the other hand, is renowned for its ability to participate in palladium-catalyzed coupling reactions, enabling the formation of carbon-carbon bonds with high precision and efficiency. This dual functionality makes (2,3-dihydro-1-benzofuran-5-yl)boronic acid a powerful tool for constructing biaryl systems, which are prevalent in many therapeutic agents.

In recent years, there has been a surge in research focused on developing novel methodologies for the synthesis of heterocyclic compounds. Among these, boronic acids have emerged as indispensable reagents due to their role in facilitating cross-coupling reactions under mild conditions. The< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid derivative has been extensively studied for its ability to enhance the efficiency of these reactions, particularly in the context of pharmaceutical applications. Its use has been explored in the synthesis of small-molecule inhibitors targeting various disease pathways.

One of the most compelling aspects of (2,3-dihydro-1-benzofuran-5-yl)boronic acid is its potential in medicinal chemistry. The benzofuran scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. By leveraging its boronic acid functionality, researchers can introduce this pharmacophore into larger molecules with enhanced binding affinity and selectivity. This has led to several promising candidates entering preclinical development pipelines.

The compound's utility extends beyond pharmaceuticals into materials science and agrochemicals. For instance, boronic acids are increasingly being used to develop smart materials that respond to environmental stimuli, such as light or pH changes. The< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid derivative could serve as a key building block in designing such materials due to its unique structural properties. Additionally, its incorporation into agrochemical formulations may offer new solutions for crop protection by enhancing the efficacy of active ingredients.

Recent advancements in synthetic methodologies have further highlighted the importance of< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid. Techniques such as flow chemistry and photochemical activation have enabled more controlled and scalable synthesis of boronic acids, including this particular compound. These innovations are not only improving production yields but also reducing costs associated with their preparation. As a result, access to high-quality< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid has become more feasible for academic and industrial researchers alike.

The future prospects for< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid are bright, driven by ongoing research into new applications and improved synthetic routes. Its role in facilitating cross-coupling reactions continues to be a focal point for chemists seeking efficient ways to construct complex organic molecules. Moreover, its potential as a pharmacophore remains an area of intense interest due to the continued demand for novel therapeutic agents.

In conclusion,< strong>(2,3-dihydro-1-benzofuran-5-yl)boronic acid (CAS No. 227305-69-3) represents a cornerstone compound in modern synthetic chemistry and pharmaceutical research. Its unique combination of structural features and reactivity makes it an invaluable tool for scientists working across multiple disciplines. As research progresses and new methodologies emerge,< strong>(2,3-dihydro-1-benzofuran-5-ybolic acid)'s impact is likely to grow even further.

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(CAS:227305-69-3)(2,3-dihydro-1-benzofuran-5-yl)boronic acid
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